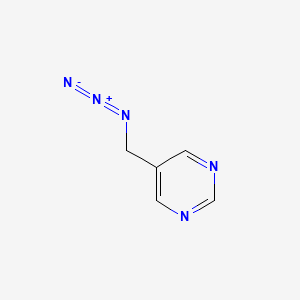
5-(Azidomethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)pyrimidine is a compound that belongs to the class of azido-modified nucleosides. These compounds are significant in the field of synthetic chemistry due to their versatile applications in bioorthogonal labeling and functionalization. The azido group in this compound makes it a valuable building block for various chemical reactions, particularly in the synthesis of nucleic acid derivatives .
Preparation Methods
One common method is the activation of the 5’-hydroxyl group with methanesulfonyl chloride, followed by substitution with sodium azide . This method is efficient and widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
5-(Azidomethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming stable triazole rings.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common reagents used in these reactions include copper catalysts for click chemistry and reducing agents for azide reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Azidomethyl)pyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)pyrimidine involves the formation of nitrogen-centered radicals (NCRs) from the azido group. These radicals can interact with various molecular targets, leading to the inhibition of enzymes like ribonucleotide reductases . This inhibition can disrupt DNA synthesis and repair, making the compound effective in cancer treatment.
Comparison with Similar Compounds
Similar compounds to 5-(Azidomethyl)pyrimidine include other azido-modified nucleosides such as 5-azidomethyl-2’-deoxyuridine and 5-azidomethylcytidine . These compounds share the azido group, which allows them to participate in similar chemical reactions. this compound is unique due to its specific structure and the resulting chemical properties, making it particularly useful in certain applications like bioorthogonal labeling and radiosensitization .
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
5-(azidomethyl)pyrimidine |
InChI |
InChI=1S/C5H5N5/c6-10-9-3-5-1-7-4-8-2-5/h1-2,4H,3H2 |
InChI Key |
NTRRTTYNGDRXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
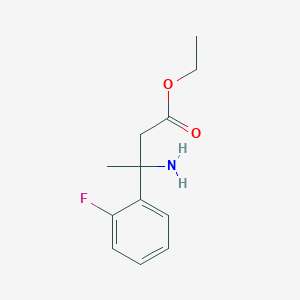
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)

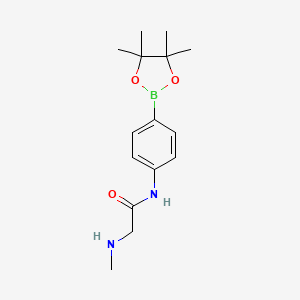
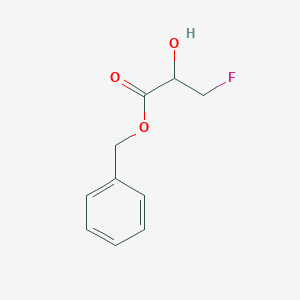
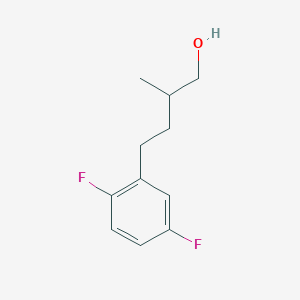
![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
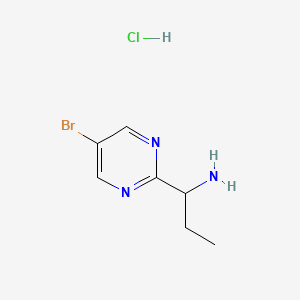
![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)

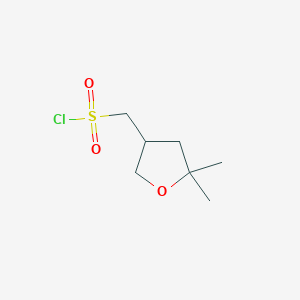
![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
